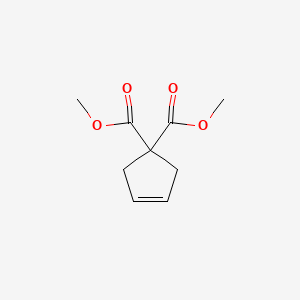

Dimethyl 3-cyclopentene-1,1-dicarboxylate

Vue d'ensemble

Description

Dimethyl 3-cyclopentene-1,1-dicarboxylate is a useful research chemical. It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of this compound involves a two-step synthetic pathway. The first step involves the deprotonation of a salt with a strong base in n-hexane. The second step involves the exchange of the phosphine ligand for the NHC ligand in the first-generation Hoveyda-type ruthenium complex .Molecular Structure Analysis

The molecular formula of this compound is C9H12O4 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1(CC=CC1)C(=O)OC .Chemical Reactions Analysis

In the presence of a catalytic amount of GaCl3, this compound undergoes selective [3+2]-annulation-type dimerization to give a polysubstituted cyclopentane . Another reaction involves the use of a strong base for deprotonation, followed by ligand exchange .Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.19 g/mol . It has 4 hydrogen bond acceptors and no hydrogen bond donors. It also has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.07355886 g/mol .Applications De Recherche Scientifique

Synthesis and Transformation in Organic Chemistry

Dimethyl 3-cyclopentene-1,1-dicarboxylate is primarily used in various synthetic transformations in organic chemistry. For instance, it reacts with catalytic amounts of Ph3SnH in benzene to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura et al., 1988). Similarly, a Pd(O) catalyst promotes the transformation of 1,3-butadienylcyclopropanes into vinylcyclopentene derivatives, including dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Morizawa, Oshima, & Nozaki, 1984). These reactions are significant for the synthesis of complex organic molecules.

Role in Catalytic Systems

This compound is also involved in reactions using catalytic systems. For instance, in oxidative carbomethoxylation of alkenes using a Pd(II)/molybdovanadophosphate system under carbon monoxide and air, it is formed as a product (Yokota, Sakaguchi, & Ishii, 2002). Additionally, it acts as an intermediate in cycloisomerization reactions catalyzed by palladium complexes (Goj & Widenhoefer, 2001).

Applications in Polymer Synthesis

The compound finds applications in polymer science as well. For instance, it's used in the synthesis of high-molecular-weight poly(1,1-dimethyl-1-silapentene) via ring-opening metathesis polymerization of 1,1-dimethyl-1-silacyclopentene, highlighting its utility in creating novel polymer materials (Morontsev et al., 2020).

In Cycloaddition Reactions

This compound is also pivotal in cycloaddition reactions. It is used in the synthesis of fused 1,2-dihydroisoquinolines via tandem cyclization-cycloaddition reactions (Ding, Wang, & Wu, 2009). These reactions are crucial for constructing cyclic and polycyclic structures in organic synthesis.

Mécanisme D'action

Propriétés

IUPAC Name |

dimethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMIUYZOJQILOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351391 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84646-68-4 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethyl 3-cyclopentene-1,1-dicarboxylate contribute to understanding olefin metathesis mechanisms?

A1: this compound acts as a trapping agent for reactive intermediates formed during olefin metathesis reactions catalyzed by ruthenium complexes []. Specifically, it reacts with the [(H2IMes)RuCl2=CHPR3]+[A]- complex to form a substituted ruthenacyclobutane intermediate []. This trapping allows researchers to study the structure and properties of this crucial intermediate, providing valuable insights into the mechanism of ring-closing metathesis.

Q2: What structural information about the ruthenacyclobutane intermediate was obtained using this compound?

A2: Analysis of the ruthenacyclobutane intermediate, formed by reacting the ruthenium complex with this compound, was primarily conducted using ¹H and ¹³C NMR spectroscopy []. The data confirmed the formation of a ruthenacyclobutane ring. Interestingly, the ¹JCC coupling constants for the CαH₂-Cβ and CαH-Cβ bonds were found to be 23 Hz and 8.5 Hz, respectively []. These values indicate an unsymmetrical structure for the ruthenacyclobutane, suggesting that the CαH-Cβ bond is more activated than the CαH₂-Cβ bond []. This difference in bond activation is crucial for understanding the regioselectivity of the subsequent steps in the olefin metathesis reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)